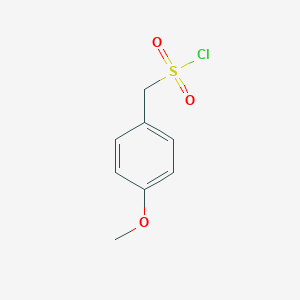
1-Butanamine, 4-(methylthio)-
説明
1-Butanamine, 4-(methylthio)-, is a chemical compound whose synthesis and properties have been studied in various research contexts. This compound is relevant in the synthesis of various heterocyclic compounds and demonstrates interesting chemical and physical properties.
Synthesis Analysis
Mahata et al. (2003) describe the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, a related compound, as a three carbon synthon for the synthesis of heterocycles with aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). Xinlin (2007) discusses the synthesis of a related butanamine derivative, highlighting efficient production methods and influences of various factors on yield (Xinlin, 2007).
Molecular Structure Analysis
Wang et al. (2006) synthesized 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, providing insights into the molecular structure and stability of compounds similar to 1-Butanamine, 4-(methylthio)- (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactions and Properties
The synthesis of various derivatives of butanamine has been explored in different studies. For instance, Nichols et al. (1986) prepared derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, highlighting the compound's potential as a therapeutic class (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Physical Properties Analysis
Das et al. (1993) provide a comprehensive evaluation of the thermodynamic and thermophysical properties of butanamine derivatives, which would include properties such as boiling points, freezing points, and vapor pressures (Das, Frenkel, Gadalla, Kudchadker, Marsh, Rodgers, & Wilhoit, 1993).
Chemical Properties Analysis
Benn and Singh (1986) discuss the synthesis of 4-(methylthio)butyl thiocyanate, showcasing the reactivity and potential applications of methylthio-substituted butanamine compounds (Benn & Singh, 1986).
科学的研究の応用
Application 1: Stereospecific Polymerization
- Summary of the Application : This compound has been used in the stereospecific polymerization of polar olefins .
- Methods of Application : The compound was used in conjunction with thiophene-fused cyclopentadienyl scandium complexes, alkylaluminium, and organoborate. The polymerization conditions were kept the same as those for 1-hexene polymerization .
- Results or Outcomes : The process resulted in a highly stereo-selective coordination polymerization of unprotected polar 4-methylthio-1-butene. The resulting poly(4-methylthio-1-butene) had a high molecular weight (Mn =110×10^3) and was perfectly syn-diotactic (rrrr>99%) .
Application 2: Pharmacological Characterization
- Summary of the Application : Derivatives of “1-Butanamine, 4-(methylthio)-”, specifically 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), have been studied for their pharmacological properties .
- Methods of Application : The study involved neurochemical, behavioral, and safety characterizations of ETA and MT-But .
- Results or Outcomes : The study found that ETA and MT-But do not increase locomotor activity and conditioned place preference. At the neurochemical level, ETA and MT-But do not increase in vivo DA release in striatum, but they affect the nucleus accumbens bioaccumulation of DA and DOPAC .
Application 3: Mass Spectrometry
- Summary of the Application : “1-Butanamine, 4-(methylthio)-” and its isomers have been used in mass spectrometry to study amine fragmentation .
- Methods of Application : The compound and its isomers were subjected to α-cleavage fragmentation. The mass to charge ratio for the molecular ion and the expected fragments were determined .
- Results or Outcomes : The α-cleavage fragmentation of the amine was useful for distinguishing mass spectra of the different C4H11N isomers .
Application 4: Chemical Synthesis
- Summary of the Application : “1-Butanamine, 4-(methylthio)-” is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application depend on the target compound. Typically, the compound is used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes vary depending on the specific synthesis. The compound can be used to produce a variety of products with different properties .
Application 5: Mass Spectrometry
- Summary of the Application : “1-Butanamine, 4-(methylthio)-” and its isomers have been used in mass spectrometry to study amine fragmentation .
- Methods of Application : The compound and its isomers were subjected to α-cleavage fragmentation. The mass to charge ratio for the molecular ion and the expected fragments were determined .
- Results or Outcomes : The α-cleavage fragmentation of the amine was useful for distinguishing mass spectra of the different C4H11N isomers .
Application 6: Chemical Synthesis
- Summary of the Application : “1-Butanamine, 4-(methylthio)-” is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application depend on the target compound. Typically, the compound is used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes vary depending on the specific synthesis. The compound can be used to produce a variety of products with different properties .
Safety And Hazards
The compound has been classified with the hazard statements H315-H318-H335-H227 . The precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . It is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature .
特性
IUPAC Name |
4-methylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFJJHACXCMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336464 | |
| Record name | 1-Butanamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-1-butylamine | |
CAS RN |
55021-77-7 | |
| Record name | 1-Butanamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfanyl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)


